molecular formula C8H14O3 B15323262 2-(1-Hydroxycyclobutyl)butanoic acid

2-(1-Hydroxycyclobutyl)butanoic acid

Cat. No.: B15323262
M. Wt: 158.19 g/mol
InChI Key: QXEPOQCFLZSTGK-UHFFFAOYSA-N
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Description

2-(1-Hydroxycyclobutyl)butanoic acid is an organic compound with the molecular formula C8H14O3 It features a cyclobutane ring substituted with a hydroxy group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxycyclobutyl)butanoic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the cyclization of a suitable butanoic acid derivative under acidic or basic conditions to form the cyclobutane ring, followed by hydroxylation to introduce the hydroxy group.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of cyclobutanone derivatives or butanoic acid derivatives.

    Reduction: Formation of cyclobutanol or butanol derivatives.

    Substitution: Formation of halogenated cyclobutane or butanoic acid derivatives.

Scientific Research Applications

2-(1-Hydroxycyclobutyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxycyclobutyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the carboxylic acid moiety play crucial roles in these interactions, facilitating binding and subsequent biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Cyclobutanol: Similar in structure but lacks the butanoic acid moiety.

    Butanoic acid: Similar in structure but lacks the cyclobutane ring.

    Cyclobutanone: Similar in structure but contains a ketone group instead of a hydroxy group.

Uniqueness: 2-(1-Hydroxycyclobutyl)butanoic acid is unique due to the presence of both a cyclobutane ring and a butanoic acid moiety, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-(1-hydroxycyclobutyl)butanoic acid

InChI

InChI=1S/C8H14O3/c1-2-6(7(9)10)8(11)4-3-5-8/h6,11H,2-5H2,1H3,(H,9,10)

InChI Key

QXEPOQCFLZSTGK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)C1(CCC1)O

Origin of Product

United States

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